
Cyclopropylmethanethiol
Overview
Description
Cyclopropylmethanethiol is an organic compound with the molecular formula C4H8S. It consists of a cyclopropane ring attached to a methanethiol group. This compound is a colorless liquid and is known for its distinctive sulfurous odor. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethanethiol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows:
C3H5CH2Br+NaSH→C3H5CH2SH+NaBr
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of advanced catalysts and controlled reaction environments to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylmethanesulfonic acid.
Reduction: Reduction reactions can convert it into cyclopropylmethane.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Cyclopropylmethanesulfonic acid.
Reduction: Cyclopropylmethane.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Cyclopropylmethanethiol has diverse applications in scientific research:
Chemistry: It is used in the synthesis of cyclopropane-containing compounds, which are valuable intermediates in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research explores its role as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer’s disease.
Industry: It is used in the development of nanoporous materials and thin-film sensing elements for volatile organic chemical detection.
Mechanism of Action
Cyclopropylmethanethiol exerts its effects through interactions with various molecular targetsThe compound’s mechanism of action involves the formation of covalent bonds with target enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Cyclopropylmethanethiol can be compared with other thiol-containing compounds such as:
Methanethiol (CH3SH): A simpler thiol with a single carbon atom.
Ethanethiol (C2H5SH): A thiol with a two-carbon chain.
Propylthiol (C3H7SH): A thiol with a three-carbon chain.
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to linear thiols. This structural feature makes it valuable in the synthesis of cyclopropane derivatives and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
cyclopropylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c5-3-4-1-2-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMINEJTNOBFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405768 | |
| Record name | Cyclopropylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-79-8 | |
| Record name | Cyclopropylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropylmethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



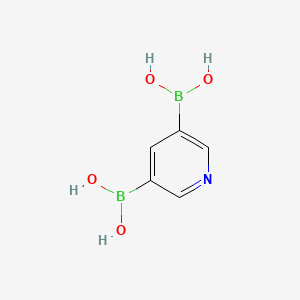
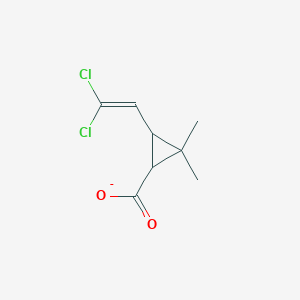
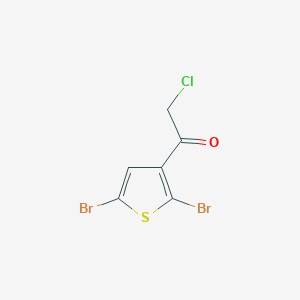
![Naphtho[1,2-D][1,3]oxazole-2-thiol](/img/structure/B1623054.png)
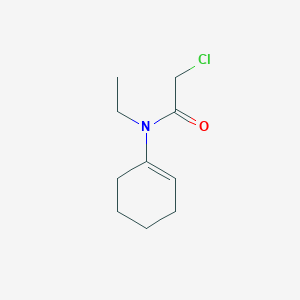

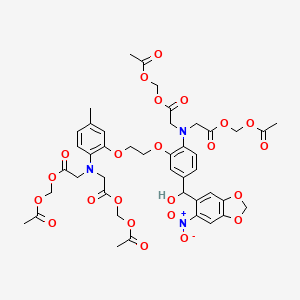
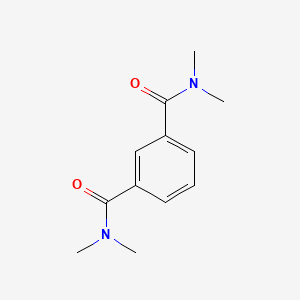

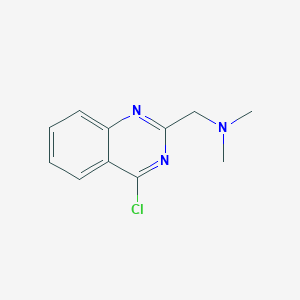
![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)


